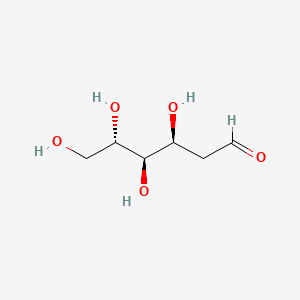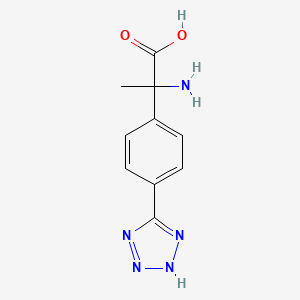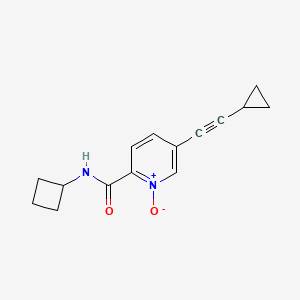![molecular formula C10H11N5O2 B10768629 (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its stability and ability to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of amido-nitriles to form the tetrazole ring . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced tetrazole rings.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Industry: Its stability and reactivity can be leveraged in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acids with tetrazole rings, such as:
- (2S)-2-amino-2-[4-(1H-tetrazol-5-yl)phenyl]propanoic acid
- (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]butanoic acid
Uniqueness
The uniqueness of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid lies in its specific structure, which combines the properties of amino acids and tetrazoles. This combination allows for unique reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H11N5O2 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1 |
Clave InChI |
OZBFBAYESADVDX-JTQLQIEISA-N |
SMILES isomérico |
C[C@](C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(2,4-Dichlorophenyl)butyl]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B10768552.png)
![4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate](/img/structure/B10768553.png)

![methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10768576.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B10768584.png)

![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B10768605.png)
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B10768613.png)


![8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B10768635.png)

![6-Nonenoic acid,8-[(2s,2'r,4's,5r,5's,7r,7'r,8r,9s,9's,10'r)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9'-[[(2S,5S,6R)-tetra](/img/structure/B10768642.png)
![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)
